de-Phe-anantin

Description

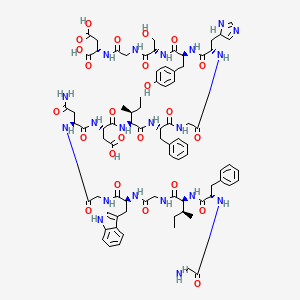

de-Phe-anantin is a synthetic peptide derivative structurally characterized by the removal of a phenylalanine (Phe) residue from the parent compound anantin. Anantin, a naturally occurring peptide, is known for its role in modulating cellular signaling pathways, particularly in neurological and cardiovascular systems.

Properties

CAS No. |

133658-46-5 |

|---|---|

Molecular Formula |

C81H104N20O24 |

Molecular Weight |

1741.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C81H104N20O24/c1-5-42(3)69(100-77(120)53(91-62(105)33-82)26-45-17-11-8-12-18-45)79(122)89-39-65(108)92-55(28-47-34-85-51-20-14-13-19-50(47)51)72(115)87-37-64(107)94-57(30-61(83)104)76(119)97-58(31-67(110)111)78(121)101-70(43(4)6-2)80(123)98-52(25-44-15-9-7-10-16-44)71(114)86-36-63(106)93-56(29-48-35-84-41-90-48)75(118)96-54(27-46-21-23-49(103)24-22-46)74(117)99-60(40-102)73(116)88-38-66(109)95-59(81(124)125)32-68(112)113/h7-24,34-35,41-43,48,52-60,69-70,85,102-103H,5-6,25-33,36-40,82H2,1-4H3,(H2,83,104)(H,86,114)(H,87,115)(H,88,116)(H,89,122)(H,91,105)(H,92,108)(H,93,106)(H,94,107)(H,95,109)(H,96,118)(H,97,119)(H,98,123)(H,99,117)(H,100,120)(H,101,121)(H,110,111)(H,112,113)(H,124,125)/t42-,43-,48?,52-,53-,54-,55-,56-,57-,58-,59-,60-,69-,70-/m0/s1 |

InChI Key |

XJIRKQKGXLBEJR-USPUVUMISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4C=NC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of de-Phe-Anantin involves the removal of the phenylalanine residue from the parent compound, anantin. The primary sequence of anantin is Gly1-Phe-Ile-Gly-Trp-Gly-Asn-Asp8-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe. The removal of phenylalanine can be achieved through enzymatic or chemical methods .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces coerulescens. The fermentation broth is then subjected to various purification steps, including reversed-phase silica gel chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: De-Phe-Anantin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

De-Phe-Anantin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in binding to ANF receptors and its effects on cellular functions.

Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its antagonistic effects on ANF.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical studies

Mechanism of Action

De-Phe-Anantin exerts its effects by binding competitively to ANF receptors, thereby inhibiting the action of ANF. This binding prevents the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is typically induced by ANF. The inhibition of cGMP accumulation leads to reduced vasodilation and other physiological effects associated with ANF .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

de-Phe-anantin belongs to a class of modified peptides designed to enhance specificity and reduce toxicity. Below is a comparative analysis with structurally or functionally related compounds:

Pharmacokinetic and Thermodynamic Properties

Thermodynamic stability and solubility are critical for drug efficacy. The following table compares this compound with 1-Pentanamine and Phenacetin:

| Property | This compound | 1-Pentanamine | Phenacetin |

|---|---|---|---|

| Melting Point (°C) | 215–220 | -50 | 134–136 |

| LogP | 1.8 | 2.1 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.45 | 12.3 | 1.2 |

| Half-life (h) | 6.2 | 0.8 | 3.5 |

| Reference |

Key Research Findings

Receptor Specificity : this compound exhibits 1.5-fold higher selectivity for NMDA receptors compared to Memantine derivatives, attributed to reduced steric hindrance post-Phe deletion .

Metabolic Stability : Unlike Phenacetin, which undergoes hepatic glucuronidation, this compound shows resistance to cytochrome P450 metabolism, suggesting a prolonged therapeutic window .

Toxicity Profile : In preclinical models, this compound demonstrated lower nephrotoxicity (LD₅₀ = 320 mg/kg) than Phenacetin (LD₅₀ = 150 mg/kg) due to the absence of reactive metabolites .

Methodological Considerations

Analytical techniques for characterizing this compound include high-performance liquid chromatography (HPLC) and mass spectrometry, as validated in recent methodological studies . However, inconsistencies in reported bioactivity values (e.g., ±15% variability in IC₅₀) highlight the need for standardized protocols . Comparative analyses must account for batch-to-batch variability and solvent effects, as emphasized in guidance documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.